molecular formula C7H8ClN3O B1271419 3-Amino-1-(4-chlorophenyl)urea CAS No. 69194-89-4

3-Amino-1-(4-chlorophenyl)urea

Cat. No. B1271419
CAS RN: 69194-89-4
M. Wt: 185.61 g/mol
InChI Key: OXFKGEPYTJGZOZ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorophenyl)urea is a compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 . It is also known by its IUPAC name N-(4-chlorophenyl)hydrazinecarboxamide . The compound is typically in solid form .


Molecular Structure Analysis

The InChI code for 3-Amino-1-(4-chlorophenyl)urea is 1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-Amino-1-(4-chlorophenyl)urea is a solid compound . It has a molecular weight of 185.61 .

Scientific Research Applications

Pharmaceutical Research

3-Amino-1-(4-chlorophenyl)urea shows promise in pharmaceutical research due to its structural similarity to biologically active compounds. It could serve as a precursor or an intermediate in the synthesis of various drugs, particularly those targeting diseases where urea derivatives are known to be effective. Its potential applications include the development of antiviral, anti-inflammatory, and anticancer agents .

Agricultural Chemistry

In agriculture, this compound could be explored for the development of new pesticides or herbicides. Its urea moiety might interact with various enzymes or receptors in pests, leading to the design of compounds that are more selective and environmentally friendly.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-amino-3-(4-chlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFKGEPYTJGZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374059
Record name 3-amino-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-(4-chlorophenyl)urea

CAS RN

69194-89-4
Record name 3-amino-1-(4-chlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (0.83 mL, 26.4 mmol) is added dropwise to a solution of 4-chlorophenyl isocyanate (3.85 g, 25.1 mmol) in 1,2-dichloroethane. The reaction mixture is stirred overnight at room temperature and filtered. The filter cake is washed with ether and dried to give the title product as a white solid, 4.28 g, which is identified by 1HNMR spectral analysis.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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